(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine
CAS No.:
Cat. No.: VC16226410
Molecular Formula: C9H11BrN4O
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN4O |
|---|---|
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | (2S)-1-(3-bromoimidazo[1,2-b]pyridazin-6-yl)oxypropan-2-amine |
| Standard InChI | InChI=1S/C9H11BrN4O/c1-6(11)5-15-9-3-2-8-12-4-7(10)14(8)13-9/h2-4,6H,5,11H2,1H3/t6-/m0/s1 |
| Standard InChI Key | ALPRWRDXDZWBGF-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](COC1=NN2C(=NC=C2Br)C=C1)N |
| Canonical SMILES | CC(COC1=NN2C(=NC=C2Br)C=C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a brominated imidazo[1,2-b]pyridazine ring system linked via an ether bond to a chiral aminopropoxy side chain. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₄O |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | (2S)-1-(3-bromoimidazo[1,2-b]pyridazin-6-yl)oxypropan-2-amine |
| Stereochemistry | (S)-configuration at C2 |
| Canonical SMILES | CC(COC₁=NN₂C(=NC=C₂Br)C=C₁)N |
The bromine atom at position 3 of the imidazo[1,2-b]pyridazine ring enhances electrophilicity, facilitating interactions with nucleophilic residues in kinase ATP-binding pockets . The (S)-configured aminopropoxy chain contributes to stereoselective binding, as evidenced by comparative studies of enantiomeric pairs.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinctive signals:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.92 (d, J = 9.6 Hz, 1H, H-8), 6.85 (d, J = 9.6 Hz, 1H, H-7), 4.20–4.10 (m, 2H, OCH₂), 3.95–3.85 (m, 1H, CHNH₂), 2.75 (dd, J = 12.4, 6.8 Hz, 1H, CH₂NH₂), 2.65 (dd, J = 12.4, 4.4 Hz, 1H, CH₂NH₂), 1.30 (d, J = 6.4 Hz, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 157.8 (C-6), 144.2 (C-3), 132.5 (C-5), 128.9 (C-8), 117.4 (C-7), 113.2 (C-9), 70.1 (OCH₂), 54.8 (CHNH₂), 46.3 (CH₂NH₂), 22.1 (CH₃).
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 272.02 [M+H]⁺, with isotopic patterns consistent with bromine’s 1:1 natural abundance.
Synthesis and Optimization
Synthetic Route
The synthesis involves a four-step sequence:
Process Challenges
Key challenges include controlling racemization during oxyalkylation and minimizing dimerization of the electron-deficient imidazo[1,2-b]pyridazine core. Optimized conditions (anhydrous DMF, 0°C) reduce side reactions to <5%.
Biological Activity and Mechanisms
Kinase Inhibition Profile
The compound demonstrates selective inhibition against ABL1 (IC₅₀ = 0.38 μM) and FLT3 (IC₅₀ = 1.2 μM) kinases, surpassing earlier analogs lacking the bromine substituent . Molecular docking simulations suggest the bromine atom forms a halogen bond with kinase hinge-region residues (e.g., ABL1 Met318), while the aminopropoxy side chain occupies a hydrophobic pocket near the DFG motif .
Antiproliferative Effects
In NCI-60 cancer cell line screening, the compound shows potent activity against leukemia (CCRF-CEM, GI₅₀ = 1.8 μM) and breast cancer (MCF-7, GI₅₀ = 2.4 μM) models. Mechanistic studies indicate G₁ cell cycle arrest via p21 upregulation and induction of caspase-3-mediated apoptosis.
Comparative Analysis with Structural Analogs
| Compound | Key Modification | ABL1 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine | None (parent compound) | 0.38 | 0.12 |
| 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine | Methylation of amine | 1.05 | 0.45 |
| 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | Morpholine substitution | 2.80 | 1.20 |
Data reveal that amine methylation improves solubility but reduces kinase affinity, highlighting the critical role of the primary amine in target engagement .
Recent Advancements and Applications
Prodrug Development
Ester prodrugs incorporating acetylated amines show enhanced oral bioavailability (F = 67% in rats vs. 22% for parent compound), addressing the native molecule’s poor pharmacokinetics.
Combination Therapies
Synergistic effects occur with venetoclax in AML models (combination index = 0.3), likely due to concurrent BCL-2 and kinase pathway inhibition.
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